Cas no 503315-74-0 ((3-Fluoro-4-nitro-phenyl)-methanol)

(3-Fluoro-4-nitro-phenyl)-methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Fluoro-4-nitrophenyl)methanol
- (3-Fluoro-4-nitro-phenyl)-methanol
- 3-fluoro-4-nitrobenzyl alcohol
- Benzenemethanol, 3-fluoro-4-nitro-
- 3-Fluoro-4-nitro-benzenemethanol
- 3-Fluoro-4-nitrobenzenemethanol
- 3-fluoro 4-nitro benzyl alcohol
- FEMLPDPJKINFGA-UHFFFAOYSA-N
- (3-fluoro-4-nitro-phenyl)methanol
- (3-Fluoro-4-nitrophenyl)-methanol
- SBB088480
- (3-fluoro-4-nitrophenyl)meth
- MFCD03094236
- CS-0043771
- 3-Fluoro-4-nitrobenzylalcohol99%
- DTXSID50379157
- 3-Fluoro-4-nitrobenzyl alcohol 98%
- FA-0618
- SY239161
- SCHEMBL571701
- EN300-1869454
- AKOS005072779
- AKOS015967180
- J-501210
- (3-fluoro-4-nitro-phenyl)-methanol, AldrichCPR
- 503315-74-0
- 3-Fluoro-4-nitrobenzyl alcohol 99%
- (3-Fluoro-4-nitrophenyl)methanol, 2-Fluoro-4-(hydroxymethyl)nitrobenzene
- DB-294271
-
- MDL: MFCD03094236
- Inchi: 1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
- InChI Key: FEMLPDPJKINFGA-UHFFFAOYSA-N
- SMILES: FC1=C(C([H])=C([H])C(C([H])([H])O[H])=C1[H])[N+](=O)[O-]
Computed Properties
- Exact Mass: 171.03300
- Monoisotopic Mass: 171.03317122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.434
- PSA: 66.05000
- LogP: 1.74940
(3-Fluoro-4-nitro-phenyl)-methanol Security Information
(3-Fluoro-4-nitro-phenyl)-methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(3-Fluoro-4-nitro-phenyl)-methanol PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FA-0618-1MG |
(3-fluoro-4-nitrophenyl)methanol |
503315-74-0 | >95% | 1mg |
£37.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114411-1g |
(3-Fluoro-4-nitrophenyl)methanol |
503315-74-0 | 98% | 1g |
¥151.00 | 2024-05-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12920-250mg |
(3-Fluoro-4-nitrophenyl)methanol |
503315-74-0 | 95% | 250mg |
¥43.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12920-5g |
(3-Fluoro-4-nitrophenyl)methanol |
503315-74-0 | 95% | 5g |
¥601.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047014-5g |
(3-Fluoro-4-nitro-phenyl)-methanol |
503315-74-0 | >95% | 5g |
4096.0CNY | 2021-07-07 | |
Fluorochem | 209549-1g |
3-Fluoro-4-nitrophenyl)methanol |
503315-74-0 | 95% | 1g |
£95.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12920-1g |
(3-Fluoro-4-nitrophenyl)methanol |
503315-74-0 | 95% | 1g |
¥121.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F184816-1g |
(3-Fluoro-4-nitro-phenyl)-methanol |
503315-74-0 | 95% | 1g |
¥627.90 | 2023-09-02 | |
TRC | F597663-250mg |
(3-Fluoro-4-nitro-phenyl)-methanol |
503315-74-0 | 250mg |
$81.00 | 2023-05-18 | ||
TRC | F597663-1g |
(3-Fluoro-4-nitro-phenyl)-methanol |
503315-74-0 | 1g |
$ 135.00 | 2022-06-02 |
(3-Fluoro-4-nitro-phenyl)-methanol Related Literature
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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6. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
Additional information on (3-Fluoro-4-nitro-phenyl)-methanol
Introduction to (3-Fluoro-4-nitro-phenyl)-methanol (CAS No. 503315-74-0)
(3-Fluoro-4-nitro-phenyl)-methanol (CAS No. 503315-74-0) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique functional groups, offers a wide range of applications in the synthesis of various pharmaceuticals and chemical intermediates. In this article, we will delve into the properties, synthesis, and potential applications of (3-Fluoro-4-nitro-phenyl)-methanol, highlighting recent advancements and research findings.
Chemical Structure and Properties
(3-Fluoro-4-nitro-phenyl)-methanol is a substituted phenylmethanol with a fluoro group at the 3-position and a nitro group at the 4-position on the phenyl ring. The presence of these functional groups imparts distinct chemical properties to the molecule. The fluoro group enhances the lipophilicity and metabolic stability of the compound, while the nitro group introduces electron-withdrawing effects, influencing its reactivity and stability.
The compound is a white to off-white solid with a melting point of approximately 115°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it suitable for various synthetic transformations and purification processes.
Synthesis of (3-Fluoro-4-nitro-phenyl)-methanol
The synthesis of (3-Fluoro-4-nitro-phenyl)-methanol can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 3-fluorobenzyl alcohol followed by selective protection or deprotection steps to achieve the desired product. Another approach involves the reduction of 3-fluoro-4-nitrobenzaldehyde to form the corresponding alcohol using reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. Additionally, the use of catalytic systems that are recyclable and reusable has gained traction in the synthesis of complex organic molecules like (3-Fluoro-4-nitro-phenyl)-methanol.
Applications in Pharmaceutical Research
(3-Fluoro-4-nitro-phenyl)-methanol has found applications in various areas of pharmaceutical research, particularly in the development of new drugs and therapeutic agents. The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of bioactive molecules.
In one notable study, researchers utilized (3-Fluoro-4-nitro-phenyl)-methanol as a key intermediate in the synthesis of novel antiviral agents. The fluoro group was found to enhance the binding affinity of these compounds to viral targets, leading to improved antiviral activity. Similarly, another study explored the use of this compound in the development of anti-inflammatory drugs, where its nitro group played a crucial role in modulating inflammatory responses.
Beyond drug discovery, (3-Fluoro-4-nitro-phenyl)-methanol has also been investigated for its potential as a fluorescent probe for cellular imaging. The fluorophore-like properties imparted by the fluoro group make it suitable for labeling biomolecules and tracking their behavior within living cells.
Current Research Trends
The ongoing research on (3-Fluoro-4-nitro-phenyl)-methanol continues to expand its potential applications. One area of active investigation is its use in materials science, particularly in the development of functional polymers and coatings. The unique electronic properties of this compound make it an excellent candidate for creating materials with enhanced optical and electronic properties.
In addition, there is growing interest in exploring the environmental fate and biodegradability of compounds like (3-Fluoro-4-nitro-phenyl)-methanol. Studies are underway to understand how these compounds interact with environmental matrices and their potential impact on ecosystems. This research is crucial for ensuring that new materials and chemicals are developed sustainably and responsibly.
Conclusion
(3-Fluoro-4-nitro-phenyl)-methanol (CAS No. 503315-74-0) is a multifaceted organic compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure provides a foundation for developing novel drugs, therapeutic agents, and functional materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in various scientific disciplines.
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